Methyl 2-methylpiperidine-2-carboxylate
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Overview
Description
Methyl 2-methylpiperidine-2-carboxylate is an organic compound with the molecular formula C8H15NO2. It is a pale-yellow to yellow-brown liquid that is used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of more complex molecules and its utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylpiperidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpiperidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-methylpiperidine and methyl chloroformate.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like dichloromethane or toluene is often used.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
The reaction yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-methylpiperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylpiperidine-2-carboxylate hydrochloride: This compound is a hydrochloride salt form and has similar chemical properties but different solubility and stability characteristics.
2-methylpiperidine: A precursor in the synthesis of this compound, it shares the piperidine ring structure but lacks the ester functional group.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various chemical reactions .
Properties
IUPAC Name |
methyl 2-methylpiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPUGMTZFAFQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527630 |
Source
|
Record name | Methyl 2-methylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90527630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89115-93-5 |
Source
|
Record name | Methyl 2-methylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90527630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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